molecular formula C10H20O3 B13750795 cis-5-Isopropyl-5-(methoxymethyl)-2-methyl-1,3-dioxane CAS No. 22645-41-6

cis-5-Isopropyl-5-(methoxymethyl)-2-methyl-1,3-dioxane

Cat. No.: B13750795
CAS No.: 22645-41-6
M. Wt: 188.26 g/mol
InChI Key: CXTFIWDHFDRXKK-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₀H₂₀O₃
Structure: The compound features a 1,3-dioxane ring with a cis configuration at the 5th position, bearing an isopropyl group and a methoxymethyl substituent. The 2nd position is substituted with a methyl group, contributing to its stereochemical complexity .
Key Characteristics:

  • Molecular Weight: 202.16 g/mol.
  • Stereochemistry: The cis arrangement of the 5-isopropyl and 5-(methoxymethyl) groups creates a rigid, sterically hindered structure, influencing reactivity and physical properties .
  • Applications: Primarily used in organic synthesis and as a chiral building block for pharmaceuticals, leveraging its stereospecificity .

Properties

CAS No.

22645-41-6

Molecular Formula

C10H20O3

Molecular Weight

188.26 g/mol

IUPAC Name

5-(methoxymethyl)-2-methyl-5-propan-2-yl-1,3-dioxane

InChI

InChI=1S/C10H20O3/c1-8(2)10(5-11-4)6-12-9(3)13-7-10/h8-9H,5-7H2,1-4H3

InChI Key

CXTFIWDHFDRXKK-UHFFFAOYSA-N

Canonical SMILES

CC1OCC(CO1)(COC)C(C)C

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

Stepwise Synthesis Procedure

Based on analogous synthesis of related dioxane ethers:

Step Description Conditions Notes
1 Formation of 2,2-dimethyl-4-hydroxymethyl-1,3-dioxolane intermediate Glycerol + acetone, catalyzed by p-toluenesulfonic acid, room temperature, 18 h Acid-catalyzed cyclization forms the dioxane ring with hydroxymethyl group
2 Neutralization and workup Addition of anhydrous potassium carbonate, stirring 1 h, filtration, concentration, distillation under reduced pressure Removes acid catalyst and isolates intermediate
3 Alkylation of hydroxymethyl group Reaction with isopropyl halide and methoxymethyl halide in presence of base (NaOH) and catalyst (e.g., Catamin-AB) in benzene, 30–50 °C, 2 h Introduces isopropyl and methoxymethyl substituents selectively
4 Purification Washing with water, extraction with ethoxyethane, drying over MgSO4, distillation under reduced pressure Isolates pure cis isomer

This method allows selective formation of the cis isomer due to steric and electronic factors during alkylation.

Reaction Mechanism Insights

  • The acid-catalyzed cyclization forms the 1,3-dioxane ring by intramolecular acetal formation.
  • Alkylation proceeds via nucleophilic substitution on the hydroxymethyl group.
  • The stereochemistry is influenced by the approach of alkylating agents and ring conformation, favoring the cis arrangement.

Data Tables Summarizing Preparation Parameters

Parameter Value/Condition Effect on Synthesis
Catalyst for cyclization p-Toluenesulfonic acid (0.22 g) Efficient ring closure
Reaction temperature (cyclization) Room temperature (approx. 25 °C) Prevents side reactions
Reaction time (cyclization) 18 hours Ensures complete conversion
Base for neutralization Anhydrous K2CO3 (3 g) Removes acid catalyst
Alkylation catalyst Catamin-AB (0.22 g) Enhances alkylation rate
Alkylation base 50% NaOH solution (100 g) Deprotonates hydroxymethyl group
Alkylation solvent Benzene (60 mL) Non-polar, facilitates substitution
Alkylation temperature 30–50 °C Controls reaction rate and selectivity
Alkylation time 2 hours Completes substitution
Purification method Extraction + distillation at reduced pressure Obtains pure cis isomer

Research Discoveries and Observations

  • The synthesis of related 1,3-dioxane ethers bearing alkyl substituents has been shown to proceed efficiently under mild acidic and basic conditions, as reported by Dzhumaev et al..
  • Alkylation of hydroxymethyl groups on dioxane rings with halogenated derivatives yields high selectivity for cis isomers due to steric hindrance and ring conformational preferences.
  • The use of phase-transfer catalysts such as Catamin-AB improves reaction rates and yields.
  • Purification by extraction and distillation under reduced pressure preserves the stereochemical integrity of the product.
  • Although direct studies on this compound are limited, analogous compounds demonstrate similar preparation routes and stereochemical outcomes.

Comparative Analysis with Similar Compounds

Compound Substituents Preparation Notes Yield & Purity
2,2-Dimethyl-4-hydroxymethyl-1,3-dioxolane Hydroxymethyl, dimethyl groups Cyclization of glycerol and acetone High yield, precursor intermediate
4-[(Allyloxy)methyl]-2,2-dimethyl-1,3-dioxolane Allyloxy substituent Alkylation with allyl chloride 90% yield, distillation bp 52–54 °C
This compound Isopropyl, methoxymethyl, methyl Alkylation of hydroxymethyl dioxane intermediate High stereoselectivity, purification by distillation

Chemical Reactions Analysis

Types of Reactions

5-(Methoxymethyl)-2-methyl-5-propan-2-yl-1,3-dioxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of different substituted dioxanes.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Substituted dioxanes with various functional groups.

Scientific Research Applications

5-(Methoxymethyl)-2-methyl-5-propan-2-yl-1,3-dioxane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(methoxymethyl)-2-methyl-5-propan-2-yl-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation

Methoxy vs. Methoxymethyl Substituents
  • cis-2-Isopropyl-5-methoxy-1,3-dioxane (C₈H₁₆O₃, MW 160.21 g/mol):
    • Replaces the methoxymethyl group with a simpler methoxy substituent.
    • Reduced steric hindrance and lower molecular weight enhance solubility in polar solvents compared to the target compound .
Aminoalkyl vs. Ether Substituents
  • 2-(2-Aminopentyl)-2-methyl-1,3-dioxane (C₉H₁₉NO₂, MW 173.25 g/mol): Features an aminoalkyl chain at position 2 instead of ether groups. Exhibits basicity and reactivity in nucleophilic reactions, unlike the target compound’s ether-based stability .

Isomerism Effects

Cis vs. Trans Isomers
  • Altered solubility profiles due to differences in molecular packing .
Cis-5-Hydroxy-2-methyl-1,3-dioxane (C₅H₁₀O₃, MW 118.13 g/mol):
  • Replaces isopropyl and methoxymethyl groups with a hydroxyl group.
  • Increased polarity and hydrogen-bonding capacity, leading to higher water solubility .

Chain Length and Bulkiness

Methoxymethyl vs. 2-Methoxyethyl
  • cis-5-Isopropyl-5-(2-methoxyethyl)-2-methyl-1,3-dioxane (C₁₁H₂₂O₃, MW 214.29 g/mol):
    • The 2-methoxyethyl chain increases hydrophobicity, making it more suitable for lipid-based formulations .
Hexyl Substituent
  • cis-5-Hexyl-2-methyl-1,3-dioxane (C₁₁H₂₂O₂, MW 186.29 g/mol):
    • A bulky hexyl group enhances lipophilicity, favoring applications in hydrophobic drug delivery .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Substituents (Position 5) Isomerism Molecular Weight (g/mol) Key Applications References
cis-5-Isopropyl-5-(methoxymethyl)-2-methyl-1,3-dioxane C₁₀H₂₀O₃ Isopropyl, Methoxymethyl cis 202.16 Chiral synthesis
trans-5-Isopropyl-5-(2-methoxyethyl)-2-methyl-1,3-dioxane C₁₁H₂₂O₃ Isopropyl, 2-Methoxyethyl trans 214.29 Lipophilic formulations
cis-5-Hydroxy-2-methyl-1,3-dioxane C₅H₁₀O₃ Hydroxyl cis 118.13 Polar solvent interactions
2-(2-Aminopentyl)-2-methyl-1,3-dioxane (4b) C₉H₁₉NO₂ 2-Aminopentyl - 173.25 Amine-mediated reactions

Table 2: Spectroscopic Data Comparison

Compound Name ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm) IR (ν, cm⁻¹) References
This compound 1.15 (d, isopropyl), 3.35 (s, OCH₃) 75.2 (C-O), 22.1 (CH₃) 2860 (C-H), 1100 (C-O-C)
2-(2-Aminooctyl)-2-methyl-1,3-dioxane (4c) 1.30 (m, CH₂), 2.75 (t, NH₂) 50.8 (C-N), 29.5 (CH₂) 3376 (N-H), 1581 (C-N)
cis-5-Hydroxy-2-methyl-1,3-dioxane 4.25 (s, OH), 3.70 (m, C-O) 68.9 (C-OH), 24.3 (CH₃) 3400 (O-H)

Research Findings

  • Stereochemical Stability : The cis configuration of the target compound enhances rigidity, as evidenced by crystallographic studies using SHELX software .
  • Reactivity : Methoxymethyl groups in the target compound resist hydrolysis better than hydroxyl analogs, making it stable under acidic conditions .
  • Synthetic Utility: Aminoalkyl-substituted dioxanes (e.g., 4b) are preferred for Schiff base formation, while the target compound is more suited for ether-linked prodrugs .

Notes

  • Limitations : Direct comparative data on melting points or biological activity are scarce in the provided evidence.

Biological Activity

cis-5-Isopropyl-5-(methoxymethyl)-2-methyl-1,3-dioxane , with the CAS number 22645-40-5, is an organic compound belonging to the class of dioxanes. This compound features a six-membered ring structure containing two oxygen atoms, along with various functional groups that contribute to its unique chemical properties. The molecular formula is C10H20O3C_{10}H_{20}O_{3} and it has a molecular weight of 188.26 g/mol.

Chemical Structure

PropertyValue
CAS No. 22645-40-5
Molecular Formula C10H20O3
Molecular Weight 188.26 g/mol
IUPAC Name 5-(methoxymethyl)-2-methyl-5-propan-2-yl-1,3-dioxane
InChI Key CXTFIWDHFDRXKK-UHFFFAOYSA-N
Canonical SMILES CC1OCC(CO1)(COC)C(C)C

Biological Activity

The biological activity of this compound is an area of ongoing research. This compound has been studied for its potential interactions with various biomolecules, which could lead to applications in medicinal chemistry and pharmacology.

The proposed mechanism of action involves the compound acting as a ligand that binds to specific receptors or enzymes, thereby modulating their activity. This interaction can influence several biological pathways including:

  • Signal Transduction: Affecting cellular communication and response mechanisms.
  • Enzyme Inhibition/Activation: Modulating the activity of enzymes involved in metabolic processes.

Recent Studies

  • Biological Interactions:
    Research indicates that this compound may exhibit significant interactions with proteins and nucleic acids, suggesting potential roles in drug design and development.
  • Pharmaceutical Applications:
    Ongoing studies explore its potential as a pharmaceutical intermediate, particularly in the synthesis of compounds with therapeutic effects. Its unique structure may allow for the development of novel drugs targeting specific diseases.

Case Study: Antidepressant Synthesis

A relevant case study involves the use of similar dioxane derivatives in synthesizing antidepressant molecules. The catalytic reactions and their efficiencies highlight the importance of structural modifications in enhancing biological activity . The insights gained from these studies can be applicable to this compound.

Toxicological Profile

The toxicological profile of this compound remains under investigation. Preliminary assessments suggest that while it exhibits potential biological activity, comprehensive toxicity studies are necessary to establish safety profiles for therapeutic applications.

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are used to determine the molecular structure of cis-5-Isopropyl-5-(methoxymethyl)-2-methyl-1,3-dioxane?

  • Answer: The compound's structure can be confirmed via NMR spectroscopy (e.g., 1^1H and 13^13C NMR) to analyze coupling constants and stereochemical assignments, particularly for the methoxymethyl and isopropyl groups . X-ray crystallography is critical for resolving the three-dimensional geometry. Software like SHELXL refines crystallographic data, leveraging high-resolution intensity measurements to confirm bond lengths, angles, and chair conformations of the 1,3-dioxane ring . For example, X-ray analysis of analogous 1,3-dioxanes revealed chair conformations with equatorial substituents, a pattern likely applicable here .

Q. How is the chair conformation of cis-5-Isopropyl-5-(methoxymethyl)-2-methyl-1,3-dioxane stabilized in the crystalline state?

  • Answer: X-ray diffraction studies of similar 1,3-dioxanes demonstrate that bulky substituents (e.g., isopropyl, methoxymethyl) adopt equatorial positions to minimize steric strain, stabilizing the chair conformation. For example, cis-5-(tert-butylsulfonyl)-1,3-dioxane derivatives exhibit eclipsed or staggered rotamers depending on substituent interactions . Computational models (e.g., PBE/3ζ or RI-MP2) can predict ΔG values for conformational transitions, validated against experimental NMR coupling constants .

Advanced Research Questions

Q. How do solvent effects influence the conformational equilibrium of cis-5-Isopropyl-5-(methoxymethyl)-2-methyl-1,3-dioxane in solution?

  • Answer: Solvent polarity and hydrogen-bonding capacity alter the conformational equilibrium. In CDCl₃ or C₆D₆, NMR studies of analogous 1,3-dioxanes reveal solvent-specific ΔG298^\circ_{298} values (e.g., 1.2–1.5 kcal/mol for methyl group inversion) . Polar solvents stabilize axial conformers via dipole interactions, while nonpolar solvents favor equatorial positions. Methodology :

  • NMR titration : Measure 3JHH^3J_{HH} coupling constants in varying solvents.
  • Computational solvation models : Use COSMO-RS or SMD to simulate solvent effects on conformational energy .

Q. What computational strategies predict the reactivity of cis-5-Isopropyl-5-(methoxymethyl)-2-methyl-1,3-dioxane in substitution or elimination reactions?

  • Answer: Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level can model reaction pathways. For example:

  • Nucleophilic substitution : Calculate transition-state energies for methoxymethyl or isopropyl group displacement.
  • Steric maps : Visualize non-covalent interactions (NCI plots) to identify steric hindrance from the 2-methyl group .
  • Kinetic isotope effects (KIEs) : Predict isotopic labeling outcomes using quantum chemical packages like Gaussian .

Q. What challenges arise in synthesizing cis-5-Isopropyl-5-(methoxymethyl)-2-methyl-1,3-dioxane, and how can reaction conditions be optimized?

  • Answer : Key challenges include:

  • Regioselectivity : Competing cyclization pathways may form undesired regioisomers.
  • Steric hindrance : Bulky isopropyl groups slow nucleophilic attack.
    • Optimization strategies :
  • Acid-catalyzed cyclization : Use HClO₄ in THF to promote diol-ketal formation .
  • Temperature control : Higher temps (80–100°C) improve kinetics but may degrade sensitive methoxymethyl groups.
  • Protecting groups : Temporarily protect reactive hydroxyls with TMS or acetyl groups to direct regioselectivity .

Q. How can high-resolution analytical techniques detect and quantify impurities in synthesized batches of cis-5-Isopropyl-5-(methoxymethyl)-2-methyl-1,3-dioxane?

  • Answer :

  • GC-μECD : Solid-phase microextraction (SPME) coupled with gas chromatography and microelectron-capture detection identifies halogenated impurities (e.g., residual brominated intermediates) with ppm-level sensitivity .
  • HRMS : Orbitrap or TOF mass spectrometers resolve isotopic patterns to confirm molecular formula (C₁₀H₂₀O₃, exact mass 188.1412) and detect trace byproducts .

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